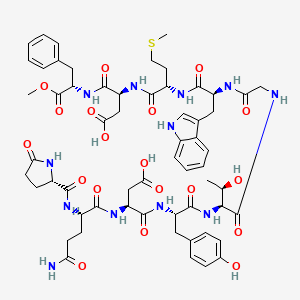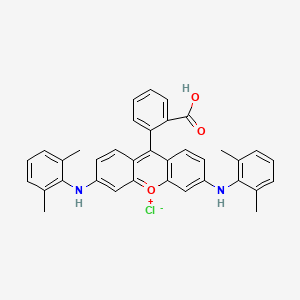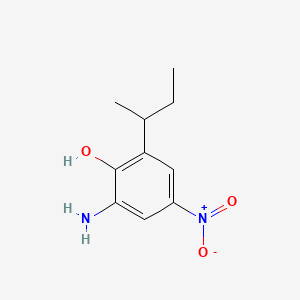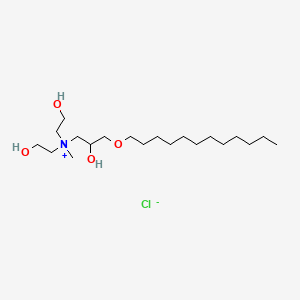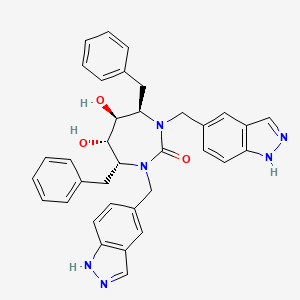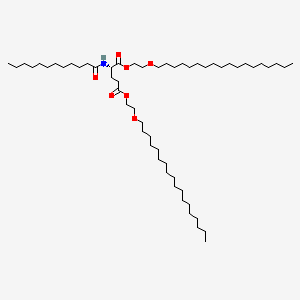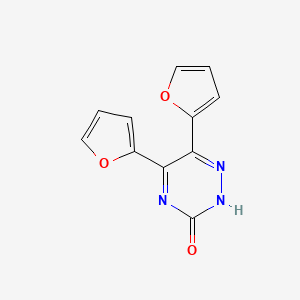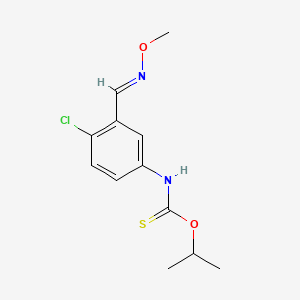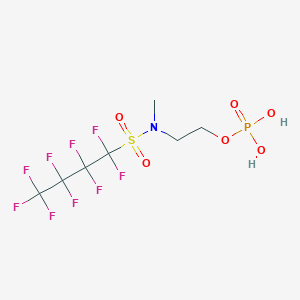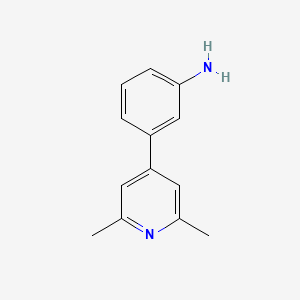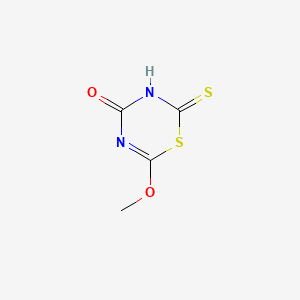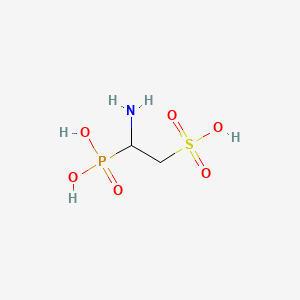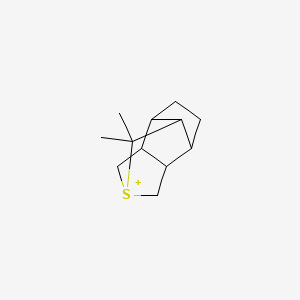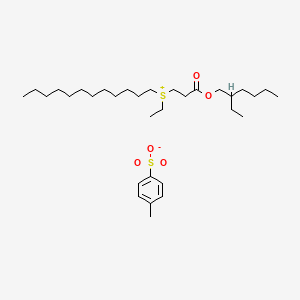
Dodecylethyl(3-((2-ethylhexyl)oxy)-3-oxopropyl)sulphonium toluene-p-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecylethyl(3-((2-ethylhexyl)oxy)-3-oxopropyl)sulphonium toluene-p-sulphonate is a complex organic compound with a unique structure that combines a sulphonium ion with a toluene-p-sulphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecylethyl(3-((2-ethylhexyl)oxy)-3-oxopropyl)sulphonium toluene-p-sulphonate typically involves multiple steps. The initial step often includes the alkylation of a sulphonium ion precursor with a suitable alkyl halide. This is followed by the introduction of the toluene-p-sulphonate group through a nucleophilic substitution reaction. The reaction conditions usually require a polar aprotic solvent and a base to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dodecylethyl(3-((2-ethylhexyl)oxy)-3-oxopropyl)sulphonium toluene-p-sulphonate can undergo various chemical reactions, including:
Oxidation: The sulphonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonium ion back to a thioether.
Substitution: The toluene-p-sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Dodecylethyl(3-((2-ethylhexyl)oxy)-3-oxopropyl)sulphonium toluene-p-sulphonate has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound may have potential as a biochemical probe or as a component in drug delivery systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It can be used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dodecylethyl(3-((2-ethylhexyl)oxy)-3-oxopropyl)sulphonium toluene-p-sulphonate involves its interaction with molecular targets through its sulphonium ion and toluene-p-sulphonate group. The sulphonium ion can act as an electrophile, facilitating various chemical reactions. The toluene-p-sulphonate group can enhance the compound’s solubility and stability, making it more effective in its applications.
Comparison with Similar Compounds
Similar Compounds
- Tetraethylene glycol p-toluenesulfonate
- Triethylene glycol di(p-toluenesulfonate)
- Hexaethylene glycol di-p-toluenesulfonate
Uniqueness
Dodecylethyl(3-((2-ethylhexyl)oxy)-3-oxopropyl)sulphonium toluene-p-sulphonate is unique due to its specific combination of a sulphonium ion and a toluene-p-sulphonate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
93918-84-4 |
|---|---|
Molecular Formula |
C25H51O2S.C7H7O3S C32H58O5S2 |
Molecular Weight |
586.9 g/mol |
IUPAC Name |
dodecyl-ethyl-[3-(2-ethylhexoxy)-3-oxopropyl]sulfanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C25H51O2S.C7H8O3S/c1-5-9-11-12-13-14-15-16-17-18-21-28(8-4)22-20-25(26)27-23-24(7-3)19-10-6-2;1-6-2-4-7(5-3-6)11(8,9)10/h24H,5-23H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
DWSPXTWLUQOANI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[S+](CC)CCC(=O)OCC(CC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


